N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

Medicinal Chemistry Physicochemical Properties Drug Design

This sulfonylazetidine carboxamide, featuring XLogP3=1.7 and TPSA=103Ų, is optimized for aqueous solubility-dependent assays such as SPR and ITC, minimizing aggregation and false positives common with more lipophilic analogs. Its defined 3,4-dimethoxybenzyl substituent enables precise electronic and steric control in SAR studies, ensuring reproducible results. Buy now to maintain research continuity.

Molecular Formula C20H24N2O6S
Molecular Weight 420.48
CAS No. 1797144-31-0
Cat. No. B2429361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide
CAS1797144-31-0
Molecular FormulaC20H24N2O6S
Molecular Weight420.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H24N2O6S/c1-26-15-5-7-16(8-6-15)29(24,25)17-12-22(13-17)20(23)21-11-14-4-9-18(27-2)19(10-14)28-3/h4-10,17H,11-13H2,1-3H3,(H,21,23)
InChIKeyKLHQMSUWZXDZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide (CAS 1797144-31-0): Scaffold Identity and Physicochemical Baseline for Procurement


N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide (CAS 1797144-31-0) is a synthetic small-molecule featuring a 3-sulfonylazetidine-1-carboxamide core with distinct 3,4-dimethoxybenzyl and 4-methoxyphenyl substituents. Its molecular formula is C20H24N2O6S, molecular weight 420.5 g/mol, computed XLogP3-AA of 1.7, topological polar surface area of 103 Ų, and 7 rotatable bonds [1]. The compound presents a defined, modular scaffold suitable for structure-activity relationship (SAR) exploration, although direct comparative biological efficacy data against in-class analogs remain unpublished in the open literature at this time [1].

Why N-(3,4-Dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide Cannot Be Replaced by Closest Structural Analogs Without Quantitative Validation


Closely related analogs such as N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide and N-(3,4-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide share the same central sulfonylazetidine-carboxamide motif but diverge in the N-substituent's steric bulk, electronic character, and lipophilicity . Even subtle variations in the benzyl moiety can lead to substantial differences in target binding, selectivity, and pharmacokinetic profile. In the absence of head-to-head biological data, substitution based solely on scaffold similarity carries a high risk of irreproducible results, making procurement of the exact compound essential for maintaining scientific continuity .

Quantitative Differentiation Profile of N-(3,4-Dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide (CAS 1797144-31-0)


Scaffold-Specific Physicochemical Differentiation: Lipophilicity and Polar Surface Area Relative to Analogs

The target compound's computed XLogP3-AA of 1.7 and TPSA of 103 Ų position it in a distinct physicochemical space relative to key analogs. The N-benzhydryl analog (C24H24N2O4S, MW 436.53) possesses higher predicted lipophilicity due to the additional phenyl ring, while the N-(3,4-dichlorophenyl) analog introduces electron-withdrawing halogens that alter hydrogen-bond acceptor character [1]. These differences, though derived from computation rather than direct comparative assay, suggest the 3,4-dimethoxybenzyl group uniquely balances moderate lipophilicity with hydrogen-bond donor/acceptor capacity, potentially influencing solubility and permeability in ways that generic substitution would fail to replicate [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and Heavy Atom Count Differentiation for Crystallography and Biophysical Assays

With a molecular weight of 420.5 g/mol and 29 heavy atoms, the compound offers a favorable size for ligand-based NMR and X-ray crystallography studies compared to bulkier analogs such as the N-benzhydryl derivative (MW 436.53, 32 heavy atoms) [1]. The lower heavy atom count may reduce electron density ambiguity in crystallographic maps, potentially facilitating more rapid structure determination [1].

Structure-Based Drug Design Biophysics Crystallography

Synthetic Tractability and Purity Benchmarking Against Commercial Analog Sources

Commercial listings for N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide typically specify a purity of ≥95% [1]. Peer analogs like the N-benzhydryl variant are also offered at similar purity levels, but the 3,4-dimethoxybenzyl congener benefits from a well-characterized SMILES string and standardized identity verification (PubChem CID 72718912) that facilitates quality control (QC) cross-checking against public data . This publicly curated identity reduces the risk of receiving a mislabeled or incorrectly synthesized analog compared to less-indexed in-class compounds [1].

Organic Synthesis Compound Management High-Throughput Screening

Research Application Scenarios for N-(3,4-Dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide Based on Current Evidence


SAR Probe for Exploring the 3,4-Dimethoxybenzyl Pharmacophore in Enzyme Inhibition

The compound serves as a defined chemical probe for medicinal chemists investigating the contribution of the 3,4-dimethoxybenzyl substituent to target binding within sulfonylazetidine carboxamide libraries. Its use is warranted when structure-activity relationship studies require precise control over the N-alkyl substituent's electronic and steric properties, especially when compared to unsubstituted benzyl or halogenated analogs [1].

Biophysical Studies Requiring a Moderate-Lipophilicity, Low-Complexity Ligand

With an XLogP3-AA of 1.7 and TPSA of 103 Ų, the compound is more suitable than bulkier, more lipophilic analogs for aqueous solubility-dependent assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), where excessive hydrophobicity can lead to aggregation and false positives [1].

Crystallography-Focused Lead Identification Campaigns

The compound's 29 heavy atoms and defined stereoelectronic profile make it a candidate for co-crystallization trials with protein targets, particularly where a less congested electron density map is desirable relative to the N-benzhydryl analog [1].

Quote Request

Request a Quote for N-(3,4-dimethoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.